molecular formula C6H6ClNO B2403813 5-Chloro-3-cyclopropyl-1,2-oxazole CAS No. 1314935-34-6

5-Chloro-3-cyclopropyl-1,2-oxazole

Cat. No.: B2403813
CAS No.: 1314935-34-6
M. Wt: 143.57
InChI Key: OATRLUPRTKUQKY-UHFFFAOYSA-N
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Description

5-Chloro-3-cyclopropyl-1,2-oxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Scientific Research Applications

5-Chloro-3-cyclopropyl-1,2-oxazole has a wide range of applications in scientific research:

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is always imperative to develop new eco-friendly synthetic strategies . This suggests that future research may focus on developing such strategies for the synthesis of isoxazole derivatives like 5-Chloro-3-cyclopropyl-1,2-oxazole.

Mechanism of Action

Target of Action

Oxazole derivatives, in general, have been found to interact with a wide range of biological targets due to their chemical diversity .

Mode of Action

It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities

Biochemical Pathways

Oxazole derivatives have been found to impact a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The exact pathways and downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Chloro-3-cyclopropyl-1,2-oxazole is not readily available. These properties are crucial in determining the bioavailability of the compound. It’s known that the compound is a stable liquid at room temperature , which could potentially influence its absorption and distribution.

Result of Action

Given the diverse biological activities of oxazole derivatives, the results of action could range from antimicrobial effects to anticancer activities .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-cyclopropyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group adds strain to the ring, affecting its reactivity and interactions with biological targets .

Properties

IUPAC Name

5-chloro-3-cyclopropyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATRLUPRTKUQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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